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Compound of Interest

Compound Name: CH2COOH-PEG3-CH2COOH

Cat. No.: B3125643 Get Quote

CAS Number: 13887-98-4

Introduction
3,6,9-Trioxaundecanedioic acid, systematically named 2-[2-[2-

(carboxymethoxy)ethoxy]ethoxy]acetic acid and commonly abbreviated as CH2COOH-PEG3-
CH2COOH, is a hydrophilic, bifunctional crosslinker. Its structure features a short polyethylene

glycol (PEG) chain with three ethylene glycol units, flanked by terminal carboxylic acid groups.

This compound has garnered significant interest in the fields of drug development, polymer

chemistry, and bioconjugation due to its unique properties. The PEG spacer enhances aqueous

solubility and biocompatibility, while the terminal carboxylic acids provide reactive handles for

conjugation to amine-containing molecules, typically through the formation of stable amide

bonds. A primary and rapidly expanding application of this linker is in the synthesis of

Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed for targeted

protein degradation.

Physicochemical and Spectroscopic Data
A summary of the key quantitative data for 3,6,9-Trioxaundecanedioic acid is presented in the

table below. This information is essential for its handling, characterization, and use in chemical

synthesis.
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Property Value References

CAS Number 13887-98-4 [1]

Molecular Formula C8H14O7 [1]

Molecular Weight 222.19 g/mol [1]

Appearance
Liquid or Solid-Liquid Mixture,

Off-white to yellow
[1][2]

Density 1.3 g/mL at 20 °C [1]

Refractive Index (n20/D) 1.470 [1]

Boiling Point 443.7 °C at 760 mmHg [3]

Flash Point 178.3 °C [3]

Water Solubility ≥ 100 mg/mL (450.07 mM) [2]

DMSO Solubility 44 mg/mL (198.02 mM) [4]

pKa₁ (predicted) 3.09 ± 0.10 [3]

Core Application: PROTAC Synthesis
3,6,9-Trioxaundecanedioic acid is a widely used linker in the construction of PROTACs.

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of

interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of three

key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase,

and a linker that connects these two ligands.

The linker plays a crucial role in the efficacy of a PROTAC by influencing the formation and

stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the

ubiquitination and subsequent degradation of the POI.[5][6] The hydrophilic nature of the PEG3

linker in 3,6,9-Trioxaundecanedioic acid can improve the solubility and cell permeability of the

resulting PROTAC.[7] The length and flexibility of the linker are also critical parameters that can

be fine-tuned to optimize the geometry of the ternary complex for efficient protein degradation.
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Mechanism of Action: PROTAC-Mediated Protein
Degradation
The general mechanism of action for a PROTAC is a catalytic cycle that results in the

degradation of the target protein. This process can be visualized as a workflow:
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Caption: Workflow of PROTAC-mediated protein degradation.

Experimental Protocols
The synthesis of a PROTAC using 3,6,9-Trioxaundecanedioic acid as a linker typically involves

a multi-step process. The core of this process is the sequential formation of amide bonds

between the dicarboxylic acid linker and amine-functionalized ligands for the target protein and

the E3 ligase.

General Protocol for PROTAC Synthesis via Amide Bond
Formation
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This protocol describes a generalized, two-step approach for synthesizing a PROTAC using

3,6,9-Trioxaundecanedioic acid.

Step 1: Mono-amide Coupling of the Linker to the First Ligand

Activation of the Carboxylic Acid: Dissolve 3,6,9-Trioxaundecanedioic acid (1.0 equivalent) in

a suitable anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

Add a coupling agent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-

triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.05 equivalents), and a non-

nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents).

Stir the mixture at room temperature for 15-30 minutes to activate one of the carboxylic acid

groups.

Coupling Reaction: To the activated linker solution, add the first ligand (containing a primary

or secondary amine) (1.0 equivalent), dissolved in a minimal amount of the same anhydrous

solvent.

Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction

progress by an appropriate analytical technique such as LC-MS.

Work-up and Purification: Upon completion, quench the reaction with water or a mild acidic

solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the

organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure. Purify the resulting mono-conjugated intermediate by flash column

chromatography.

Step 2: Coupling of the Mono-conjugated Intermediate to the Second Ligand

Activation of the Remaining Carboxylic Acid: Dissolve the purified mono-conjugated

intermediate from Step 1 (1.0 equivalent) in an anhydrous solvent (DMF or DCM).

Add a coupling agent (e.g., HATU, 1.05 equivalents) and a base (e.g., DIPEA, 2.0

equivalents). Stir at room temperature for 15-30 minutes.
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Final Coupling: Add the second amine-containing ligand (1.0 equivalent) to the reaction

mixture.

Stir at room temperature for 2-12 hours, monitoring the reaction by LC-MS.

Final Purification: Once the reaction is complete, perform an aqueous work-up as described

in Step 1. Purify the final PROTAC product using preparative HPLC to obtain a high-purity

compound.

Characterization: Confirm the identity and purity of the final PROTAC using techniques such

as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Workflow Diagram
The synthetic strategy can be visualized with the following workflow diagram:
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Start Materials:
- Linker (CAS 13887-98-4)

- Ligand 1 (Amine-functionalized)
- Ligand 2 (Amine-functionalized)

Step 1: Mono-amide Coupling
- Activate one carboxyl group of the linker

- React with Ligand 1

Purified Mono-conjugated Intermediate
(Ligand 1-Linker-COOH)

Step 2: Second Amide Coupling
- Activate the remaining carboxyl group

- React with Ligand 2

Crude PROTAC Molecule
(Ligand 1-Linker-Ligand 2)

Purification
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Characterization
(NMR, HRMS)

Final Pure PROTAC
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Caption: General workflow for the synthesis of a PROTAC using a dicarboxylic acid linker.
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Concluding Remarks
3,6,9-Trioxaundecanedioic acid (CAS 13887-98-4) is a valuable and versatile chemical tool for

researchers in drug discovery and materials science. Its well-defined structure, hydrophilicity,

and bifunctional nature make it an ideal linker for constructing complex molecules, most notably

PROTACs. The information and protocols provided in this guide offer a comprehensive

overview for scientists and professionals working with this compound, facilitating its effective

application in the development of novel therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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